methyl 4-bromo-2-isothiocyanatobenzoate
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Overview
Description
Methyl 4-bromo-2-isothiocyanatobenzoate is an organic compound with the molecular formula C9H6BrNO2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with bromine and isothiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-isothiocyanatobenzoate typically involves the reaction of methyl 4-bromo-2-aminobenzoate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: Methyl 4-bromo-2-aminobenzoate
Reagent: Thiophosgene (CSCl2)
Solvent: Dichloromethane (CH2Cl2)
Conditions: Low temperature (0-5°C)
The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-isothiocyanatobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as primary amines (RNH2) or secondary amines (R2NH) in solvents like ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Addition Reactions: Formation of thiourea derivatives.
Scientific Research Applications
Methyl 4-bromo-2-isothiocyanatobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-isothiocyanatobenzoate primarily involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The bromine atom can also participate in halogen bonding, influencing the compound’s interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-aminobenzoate: The precursor in the synthesis of methyl 4-bromo-2-isothiocyanatobenzoate.
Methyl 4-bromo-2-nitrobenzoate: Another derivative of benzoic acid with different functional groups.
Methyl 4-bromo-2-hydroxybenzoate: A compound with a hydroxyl group instead of an isothiocyanate group.
Uniqueness
This compound is unique due to the presence of both bromine and isothiocyanate groups, which confer distinct reactivity and potential applications. The isothiocyanate group is particularly valuable for bioconjugation and labeling studies, while the bromine atom provides opportunities for further functionalization through nucleophilic substitution reactions.
Properties
CAS No. |
1360960-47-9 |
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Molecular Formula |
C9H6BrNO2S |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
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